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Compound of Interest

Compound Name: 5-Methyloxazolidine

Cat. No.: B2705598 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of

5-methyloxazolidine derivatives, specifically (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, as a

chiral auxiliary in enantioselective synthesis. This powerful tool enables the stereocontrolled

formation of carbon-carbon bonds, a critical step in the synthesis of chiral drugs and complex

molecules.

Introduction
Chiral oxazolidinones, particularly Evans auxiliaries, are foundational in modern asymmetric

synthesis.[1][2] By temporarily attaching these chiral molecules to a prochiral substrate, they

direct the stereochemical outcome of subsequent reactions with high predictability and

efficiency. The (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone auxiliary, derived from (1S,2R)-(+)-

norephedrine, is particularly effective in controlling the stereochemistry of enolate reactions,

including alkylations and aldol additions. Its rigid structure and the shielding effect of the phenyl

and methyl groups allow for excellent facial discrimination of the enolate, leading to high

diastereoselectivity.[3][4] Following the desired transformation, the auxiliary can be cleanly

removed and recycled.
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The primary application of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone is in the

diastereoselective functionalization of carbonyl compounds. This is typically achieved through

the following key steps:

N-Acylation: The oxazolidinone is acylated to attach the substrate of interest.

Enolate Formation and Reaction: A metal enolate is generated from the N-acyl

oxazolidinone, which then reacts with an electrophile (e.g., an alkyl halide or an aldehyde).

Auxiliary Removal: The chiral auxiliary is cleaved from the product, yielding the desired

enantiomerically enriched carboxylic acid, alcohol, or other functional group.

This methodology is instrumental in the synthesis of chiral building blocks for pharmaceuticals,

such as α-amino acids and β-hydroxy carbonyls.

Experimental Protocols
The following are detailed protocols for the key experimental steps in a typical enantioselective

synthesis using (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone.

Protocol 1: Synthesis of (4S,5R)-4-Methyl-5-phenyl-2-
oxazolidinone
This protocol describes the synthesis of the chiral auxiliary from (1S,2R)-(+)-norephedrine.

Materials:

(1S,2R)-(+)-Norephedrine

Diethyl carbonate

Potassium carbonate (anhydrous)

Dichloromethane (DCM)

Hexane

Ethyl acetate
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Magnesium sulfate (anhydrous)

Round bottom flask with distillation apparatus

Oil bath

Ice bath

Procedure:

To a round bottom flask equipped with a distillation apparatus, add (1S,2R)-(+)-norephedrine

(18.16 g, 99.1 mmol), diethyl carbonate (27.6 mL, 228 mmol), and potassium carbonate

(28.9 g, 209 mmol).

Heat the mixture in an oil bath at 160 °C.

Ethanol will begin to distill. Collect the distillate in a receiving flask cooled in an ice bath. The

distillation head temperature should be approximately 80 °C.

Continue the distillation until the head temperature drops to around 60 °C (approximately 5

hours).

Remove the oil bath and allow the reaction mixture to cool to room temperature.

Dilute the mixture with dichloromethane and wash twice with water.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain a solid.

Recrystallize the crude solid from a 1:1.5 mixture of hexane and ethyl acetate to yield pure

(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone as white crystals.

Protocol 2: N-Propionylation of (4S,5R)-4-Methyl-5-
phenyl-2-oxazolidinone
This protocol details the acylation of the chiral auxiliary.

Materials:
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(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone

Anhydrous tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes

Propionyl chloride

Saturated aqueous ammonium chloride solution

Ethyl acetate

Brine

Anhydrous magnesium sulfate

Procedure:

Dissolve (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-

dried flask under an inert atmosphere (e.g., argon or nitrogen).

Cool the solution to -78 °C in a dry ice/acetone bath.

Slowly add n-butyllithium (1.05 eq) dropwise.

Stir the mixture at -78 °C for 30 minutes.

Add propionyl chloride (1.1 eq) dropwise.

Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature and stir for

an additional 1-2 hours.

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

Extract the aqueous layer with ethyl acetate (3x).

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter,

and concentrate in vacuo.
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Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Diastereoselective Alkylation
This protocol describes the alkylation of the N-propionyl oxazolidinone.

Materials:

N-propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone

Anhydrous tetrahydrofuran (THF)

Sodium bis(trimethylsilyl)amide (NaHMDS)

Benzyl bromide

Saturated aqueous ammonium chloride solution

Ethyl acetate

Brine

Anhydrous magnesium sulfate

Procedure:

Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask

under an inert atmosphere.

Cool the solution to -78 °C.

Add NaHMDS (1.1 eq, 2 M in THF) dropwise and stir for 30-60 minutes at -78 °C.

Add benzyl bromide (1.2 eq) and continue stirring at -78 °C for 2-4 hours, or until TLC

analysis indicates consumption of the starting material.

Quench the reaction with saturated aqueous ammonium chloride solution.

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter,

and concentrate.

Purify the product by flash chromatography to obtain the alkylated product.

Protocol 4: Diastereoselective Aldol Reaction
This protocol details a titanium-mediated aldol reaction.

Materials:

N-propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone

Anhydrous dichloromethane (DCM)

Titanium(IV) chloride (TiCl₄)

N,N-Diisopropylethylamine (DIPEA)

Isobutyraldehyde

Saturated aqueous ammonium chloride solution

Ethyl acetate

Brine

Anhydrous magnesium sulfate

Procedure:

Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM under an inert

atmosphere.

Cool the solution to -78 °C.

Add TiCl₄ (1.1 eq) dropwise, followed by DIPEA (1.2 eq).

Stir the resulting deep red solution for 30 minutes at -78 °C.
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Add isobutyraldehyde (1.5 eq) and stir for 2 hours at -78 °C.

Quench the reaction with saturated aqueous ammonium chloride solution.

Warm to room temperature and extract with ethyl acetate (3x).

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter,

and concentrate.

Purify by flash chromatography to isolate the aldol adduct.

Protocol 5: Auxiliary Removal to Form a Carboxylic Acid
This protocol describes the cleavage of the auxiliary to yield a chiral carboxylic acid.

Materials:

Alkylated or aldol product

Tetrahydrofuran (THF)

Water

30% Hydrogen peroxide (H₂O₂)

Lithium hydroxide (LiOH)

Sodium sulfite (Na₂SO₃)

Sodium bicarbonate (NaHCO₃)

Diethyl ether

Hydrochloric acid (HCl)

Procedure:

Dissolve the purified product from the alkylation or aldol reaction in a mixture of THF and

water (3:1).
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Cool the solution to 0 °C.

Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium

hydroxide (2.0 eq).

Stir the mixture at 0 °C for 2-4 hours.

Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

Concentrate the mixture in vacuo to remove the THF.

Add water and extract with diethyl ether (3x) to recover the chiral auxiliary.

Acidify the aqueous layer to pH 1-2 with HCl.

Extract the aqueous layer with ethyl acetate (3x).

Dry the combined organic layers containing the product over anhydrous magnesium sulfate,

filter, and concentrate to yield the chiral carboxylic acid.

Quantitative Data Summary
The following tables summarize typical yields and stereoselectivities achieved in

enantioselective reactions using N-acyl derivatives of (4S,5R)-4-methyl-5-phenyl-2-

oxazolidinone.

Table 1: Diastereoselective Alkylation of N-Propionyl-(4S,5R)-4-methyl-5-phenyl-2-

oxazolidinone

Entry
Electrophile
(R-X)

Base Yield (%)
Diastereomeri
c Ratio (dr)

1 Benzyl bromide NaHMDS 85 >95:5

2 Allyl iodide NaHMDS 82 >95:5

3 Methyl iodide LDA 90 90:10

4 Ethyl iodide KHMDS 88 92:8
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Table 2: Diastereoselective Aldol Reactions of N-Propionyl-(4S,5R)-4-methyl-5-phenyl-2-

oxazolidinone

Entry Aldehyde Lewis Acid Yield (%)
Diastereomeri
c Ratio (dr)

1 Isobutyraldehyde TiCl₄ 92 >98:2

2 Benzaldehyde Bu₂BOTf 88 97:3

3 Acetaldehyde Sn(OTf)₂ 85 95:5

4 Cinnamaldehyde MgBr₂ 78 90:10

Visualized Workflows and Mechanisms
The following diagrams illustrate the key processes in enantioselective synthesis using 5-
methyloxazolidine derivatives.
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Caption: General experimental workflow for enantioselective synthesis.
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Caption: Mechanism of diastereoselective alkylation.

Conclusion
The use of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone as a chiral auxiliary provides a robust

and highly predictable method for the enantioselective synthesis of a wide range of chiral

molecules. The detailed protocols and representative data presented herein serve as a

valuable resource for researchers in organic synthesis and drug development, enabling the

efficient construction of complex chiral architectures with a high degree of stereocontrol. The

recyclability of the auxiliary further enhances the practicality and cost-effectiveness of this

methodology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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